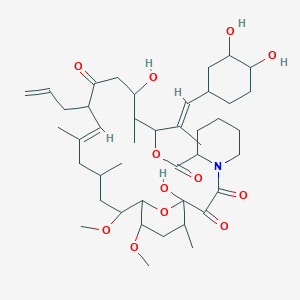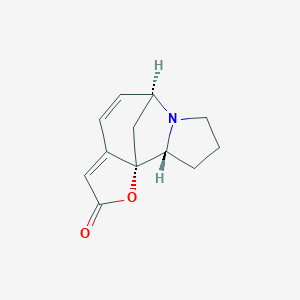
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one, also known as EMCP, is a cyclopropene derivative that has gained significant attention in the field of pharmaceutical research. EMCP is a synthetic compound that has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mechanism Of Action
The mechanism of action of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one involves the inhibition of various enzymes and signaling pathways. Studies have shown that 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. Additionally, 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to inhibit the expression of various cytokines and chemokines, which are involved in the immune response.
Biochemical And Physiological Effects
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one induces apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one also has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is its potency and selectivity. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to be highly potent against cancer cells, with IC50 values in the nanomolar range. Additionally, 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been shown to be selective against cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one. One area of research is the development of more efficient synthesis methods for 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one, which can increase the yield and purity of the compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one, which can improve its efficacy and safety in vivo. Additionally, further studies are needed to understand the mechanism of action of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one and its potential applications in various diseases. Overall, the research on 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has shown promising results, and further studies are needed to fully explore its potential in medicine.
Synthesis Methods
The synthesis of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is a multistep process that involves the reaction of ethyl 3-(4-methoxyphenyl)acrylate with diazomethane, followed by cyclopropanation using ethyldiazoacetate. The final product is obtained after the hydrolysis of the resulting cyclopropane compound. The yield of 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one is typically around 30-40%, and the purity can be increased through further purification methods such as column chromatography.
Scientific Research Applications
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has been extensively studied for its potential applications in medicine. One of the major areas of research has been its anti-cancer properties. Studies have shown that 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one inhibits the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the induction of apoptosis and cell cycle arrest. 2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
properties
CAS RN |
156336-51-5 |
|---|---|
Product Name |
2-Ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one |
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethoxy-3-(4-methoxyphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C12H12O3/c1-3-15-12-10(11(12)13)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3 |
InChI Key |
JOZUGWZTEPWYIY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C1=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1=C(C1=O)C2=CC=C(C=C2)OC |
synonyms |
2-Cyclopropen-1-one,2-ethoxy-3-(4-methoxyphenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



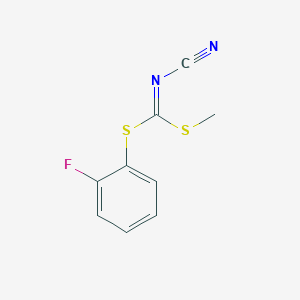
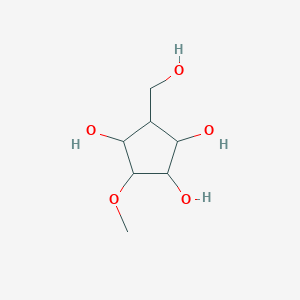
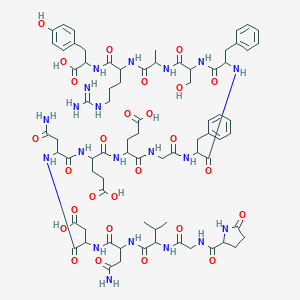
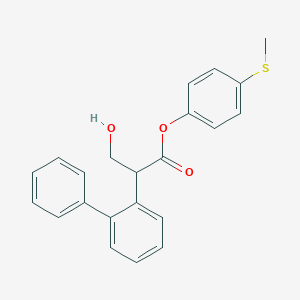
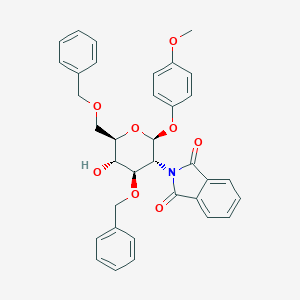
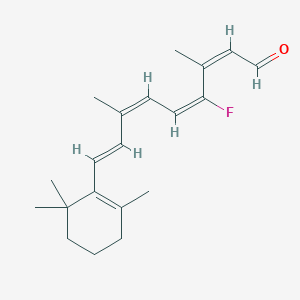
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)
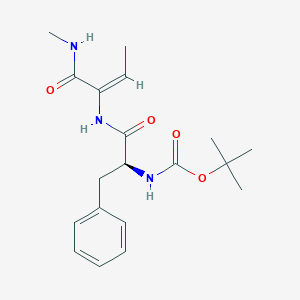

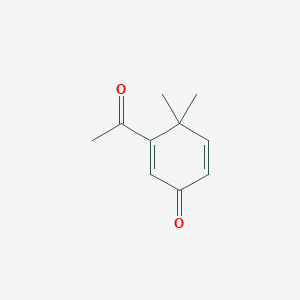
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
